
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
科学研究应用
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
- 5-(4-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Nitrobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison: 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct pharmacological properties and reactivity patterns. For instance, the methyl group can enhance lipophilicity, potentially affecting the compound’s bioavailability and interaction with biological targets.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-9-12-10(11(14)15)13-16-9/h2-5H,6H2,1H3,(H,14,15) |
InChI 键 |
QOBQQXGXTSGERX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


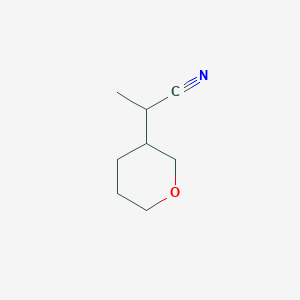

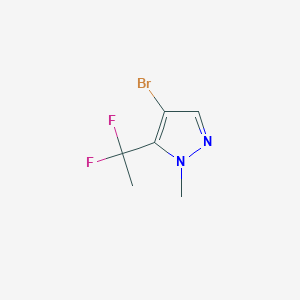
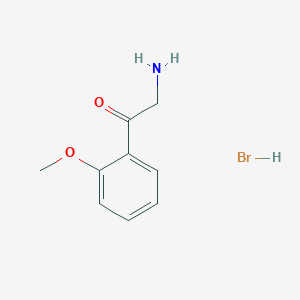
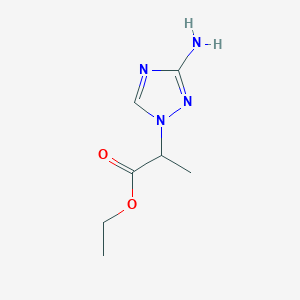
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
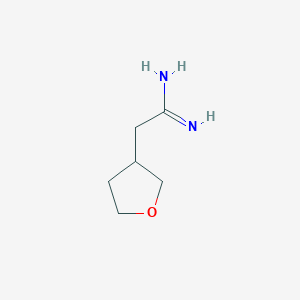
![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
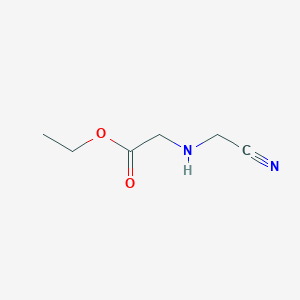
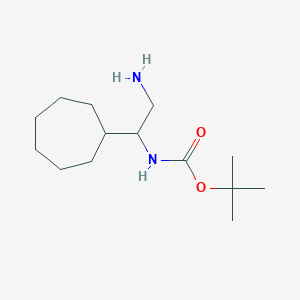
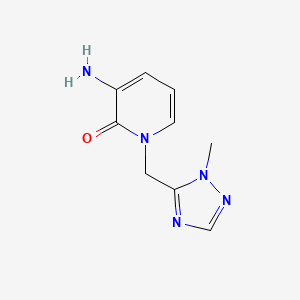
![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
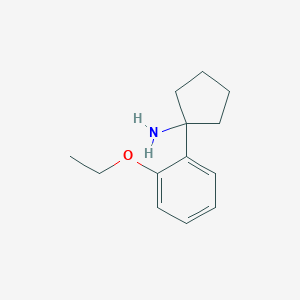
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
